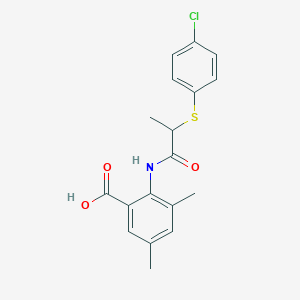
erythro-N-Boc-D-Homophenylalanine epoxide
Übersicht
Beschreibung
Erythro-N-Boc-D-Homophenylalanine epoxide (E-HBPA) is a synthetic amino acid derivative that has been used in a variety of scientific research applications. It is an important tool in the study of biochemistry and physiology, and has been used in a wide range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Erythro-N-Boc-D-Homophenylalanine epoxide has a variety of scientific research applications. It has been used in studies of the structure and function of proteins, as well as in studies of enzyme activity and binding affinity. It has also been used in studies of the regulation of gene expression and the effects of drugs on the nervous system. Additionally, erythro-N-Boc-D-Homophenylalanine epoxide has been used as a tool to study the effects of oxidative stress and other environmental factors on cells.
Wirkmechanismus
Erythro-N-Boc-D-Homophenylalanine epoxide acts as a competitive inhibitor of enzymes that are involved in the metabolism of amino acids. It binds to the active site of the enzyme and prevents the substrate from binding, thus inhibiting the enzyme’s activity. Additionally, erythro-N-Boc-D-Homophenylalanine epoxide has been shown to inhibit the activity of some transcription factors, thus affecting gene expression.
Biochemical and Physiological Effects
erythro-N-Boc-D-Homophenylalanine epoxide has been shown to alter the activity of enzymes involved in the metabolism of amino acids, as well as the activity of some transcription factors. Additionally, erythro-N-Boc-D-Homophenylalanine epoxide has been shown to affect the expression of certain genes and proteins, and to affect cell signaling pathways. These effects can result in changes in cell metabolism, cell growth and survival, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
Erythro-N-Boc-D-Homophenylalanine epoxide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and is stable at a wide range of temperatures and pH levels. Additionally, it has been shown to be non-toxic and non-immunogenic, making it suitable for use in studies involving human subjects. However, erythro-N-Boc-D-Homophenylalanine epoxide is a relatively expensive compound, and its effects on some biochemical pathways may be difficult to study.
Zukünftige Richtungen
Erythro-N-Boc-D-Homophenylalanine epoxide has a wide range of potential applications in scientific research. One potential future direction is the use of erythro-N-Boc-D-Homophenylalanine epoxide as a tool to study the effects of oxidative stress and other environmental factors on cells. Additionally, erythro-N-Boc-D-Homophenylalanine epoxide could be used to study the effects of drugs on the nervous system and other physiological processes. Finally, erythro-N-Boc-D-Homophenylalanine epoxide could be used to study the effects of environmental pollutants on human health.
Synthesemethoden
Erythro-N-Boc-D-Homophenylalanine epoxide is synthesized through a condensation reaction between erythro-N-Boc-D-homophenylalanine and ethyl chloroformate in the presence of anhydrous pyridine as a catalyst. The resulting product is then purified through a series of chromatography steps. The reaction typically yields a product with a purity of 98-99%.
Eigenschaften
IUPAC Name |
tert-butyl N-[(1R)-1-[(2R)-oxiran-2-yl]-3-phenylpropyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-13(14-11-19-14)10-9-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,17,18)/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDJHEUSBYIOGK-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)[C@@H]2CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654731 | |
| Record name | 1,2-Anhydro-3-[(tert-butoxycarbonyl)amino]-3,4,5-trideoxy-5-phenyl-D-erythro-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((R)-1-((R)-oxiran-2-yl)-3-phenylpropyl)carbamate | |
CAS RN |
1217728-66-9 | |
| Record name | 1,2-Anhydro-3-[(tert-butoxycarbonyl)amino]-3,4,5-trideoxy-5-phenyl-D-erythro-pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B6354437.png)
![t-Butyl 6-aminohexahydro-1H-cyclopenta[c]pyridine-2(3H)-carboxylate](/img/structure/B6354443.png)


